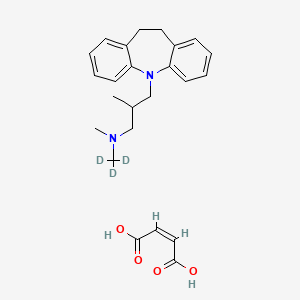
trans N-Benzyl Paroxetine-d4
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Trans N-Benzyl Paroxetine-d4 (TNP-d4) is a derivative of paroxetine, a selective serotonin reuptake inhibitor (SSRI) commonly used in the treatment of depression, anxiety, and other psychiatric disorders. TNP-d4 is a novel isotopologue of paroxetine that has been developed for use in scientific research. This compound has been used in a variety of laboratory experiments to study the biochemical and physiological effects of paroxetine. In
科学研究应用
Trans N-Benzyl Paroxetine-d4 has been used in a variety of scientific research applications. It has been used to study the biochemical and physiological effects of paroxetine in vitro and in vivo. trans N-Benzyl Paroxetine-d4 has also been used to study the pharmacokinetics of paroxetine and its metabolites. Additionally, trans N-Benzyl Paroxetine-d4 has been used to study the metabolism of paroxetine and its metabolites in humans.
作用机制
The mechanism of action of trans N-Benzyl Paroxetine-d4 is similar to that of paroxetine. trans N-Benzyl Paroxetine-d4 is a selective serotonin reuptake inhibitor (SSRI). It works by blocking the reuptake of serotonin, a neurotransmitter that plays an important role in regulating mood and behavior. By blocking the reuptake of serotonin, trans N-Benzyl Paroxetine-d4 increases the amount of serotonin available in the brain, which can help to reduce symptoms of depression, anxiety, and other psychiatric disorders.
Biochemical and Physiological Effects
trans N-Benzyl Paroxetine-d4 has been shown to have a variety of biochemical and physiological effects. In vitro studies have demonstrated that trans N-Benzyl Paroxetine-d4 can inhibit the reuptake of serotonin and increase serotonin levels in the brain. Additionally, trans N-Benzyl Paroxetine-d4 has been shown to increase the levels of dopamine and norepinephrine, two other neurotransmitters that are involved in regulating mood and behavior. In vivo studies have demonstrated that trans N-Benzyl Paroxetine-d4 can reduce anxiety-like behavior in rodents and can improve mood in humans.
实验室实验的优点和局限性
The use of trans N-Benzyl Paroxetine-d4 in laboratory experiments offers a number of advantages. trans N-Benzyl Paroxetine-d4 is relatively easy to synthesize in high yields and with good purity. Additionally, trans N-Benzyl Paroxetine-d4 has been shown to have a variety of biochemical and physiological effects, making it a useful tool for studying the effects of paroxetine. However, there are also some limitations to using trans N-Benzyl Paroxetine-d4 in laboratory experiments. trans N-Benzyl Paroxetine-d4 has a relatively short half-life, which can limit the duration of experiments. Additionally, trans N-Benzyl Paroxetine-d4 is not approved for human use, which can limit its use in clinical studies.
未来方向
The use of trans N-Benzyl Paroxetine-d4 in scientific research offers a number of potential future directions. trans N-Benzyl Paroxetine-d4 could be used to study the effects of paroxetine on various neurological disorders, such as depression and anxiety. Additionally, trans N-Benzyl Paroxetine-d4 could be used to study the effects of paroxetine on other psychiatric disorders, such as schizophrenia and bipolar disorder. Finally, trans N-Benzyl Paroxetine-d4 could be used to study the effects of paroxetine on other physiological processes, such as sleep, appetite, and cognitive function.
合成方法
Trans N-Benzyl Paroxetine-d4 was synthesized in 2002 by the group of Dr. K.R.R. Krishnamurthy at the Indian Institute of Science. The synthesis method involves the condensation of 4-chloro-3-methylbenzyl bromide with N-benzyl-3-methoxy-4-hydroxy-piperidine in the presence of sodium hydride and dimethylformamide. The reaction is then quenched with water to form the desired product. This method has been used to synthesize trans N-Benzyl Paroxetine-d4 in high yields and with good purity.
属性
IUPAC Name |
(4R,5S)-5-[1,3-benzodioxol-5-yloxy(dideuterio)methyl]-1-benzyl-2,2-dideuterio-4-(4-fluorophenyl)piperidine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H26FNO3/c27-22-8-6-20(7-9-22)24-12-13-28(15-19-4-2-1-3-5-19)16-21(24)17-29-23-10-11-25-26(14-23)31-18-30-25/h1-11,14,21,24H,12-13,15-18H2/t21-,24-/m0/s1/i13D2,17D2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGTKMLMRHVWXHN-YTHOZAQKSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC(C1C2=CC=C(C=C2)F)COC3=CC4=C(C=C3)OCO4)CC5=CC=CC=C5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1(C[C@H]([C@@H](CN1CC2=CC=CC=C2)C([2H])([2H])OC3=CC4=C(C=C3)OCO4)C5=CC=C(C=C5)F)[2H] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H26FNO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


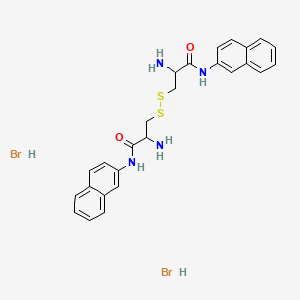

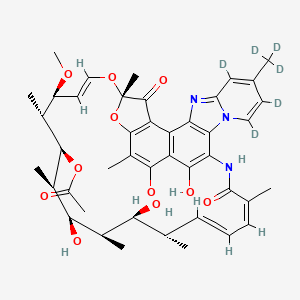
![2-ethyl-4-nitro-1H-benzo[d]imidazole](/img/structure/B563488.png)

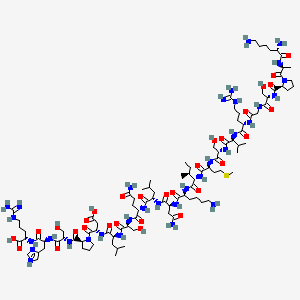


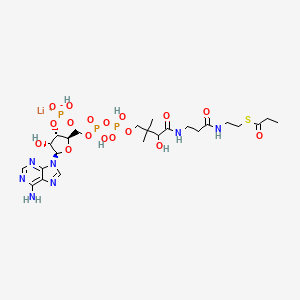
![5-[[4-[2-(5-Acetylpyridin-2-yl)-1,1,2,2-tetradeuterioethoxy]phenyl]methyl]-1,3-thiazolidine-2,4-dione](/img/structure/B563496.png)

